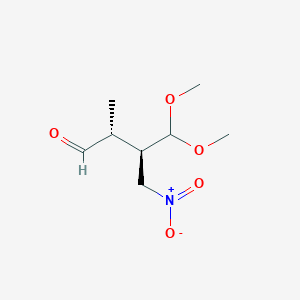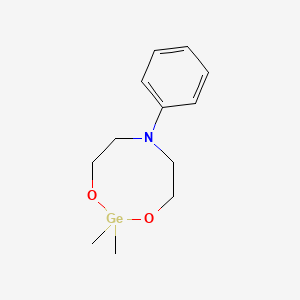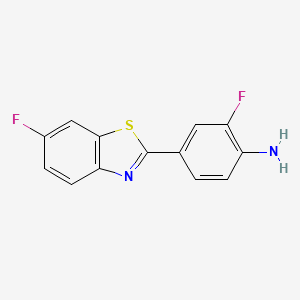
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both chlorinated and unsaturated hydrocarbon chains
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl propanedioate with appropriate chlorinated and unsaturated alkyl halides under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the diethyl propanedioate and subsequent nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated ones, yielding different derivatives.
Substitution: The chlorinated group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diethyl (2-carboxybut-3-en-1-yl)(prop-1-en-1-yl)propanedioate, while reduction could produce diethyl (2-butyl)(prop-1-en-1-yl)propanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a nucleophile or electrophile, participating in substitution or addition reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (4-chlorobut-2-en-1-yl)(prop-1-en-1-yl)propanedioate
- Diethyl 2-allyl-2-isopropylmalonate
Uniqueness
Diethyl (2-chlorobut-3-en-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its specific structural features, such as the presence of both chlorinated and unsaturated hydrocarbon chains
Eigenschaften
CAS-Nummer |
835650-97-0 |
|---|---|
Molekularformel |
C14H21ClO4 |
Molekulargewicht |
288.76 g/mol |
IUPAC-Name |
diethyl 2-(2-chlorobut-3-enyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C14H21ClO4/c1-5-9-14(10-11(15)6-2,12(16)18-7-3)13(17)19-8-4/h5-6,9,11H,2,7-8,10H2,1,3-4H3 |
InChI-Schlüssel |
CTGGVNQCYYLOKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC(C=C)Cl)(C=CC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)](/img/structure/B14186680.png)
![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)
![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)
![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)


![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)

![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)
![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)

